4,5-Dimethoxy-1h-isoindole-1,3(2h)-dione

Description

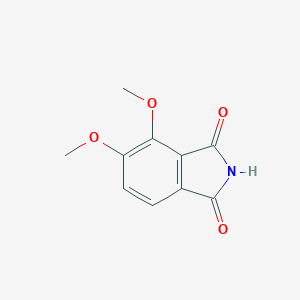

4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a bicyclic isoindole core substituted with two methoxy groups at positions 4 and 5, along with two ketone groups at positions 1 and 2.

Properties

CAS No. |

4667-74-7 |

|---|---|

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

4,5-dimethoxyisoindole-1,3-dione |

InChI |

InChI=1S/C10H9NO4/c1-14-6-4-3-5-7(8(6)15-2)10(13)11-9(5)12/h3-4H,1-2H3,(H,11,12,13) |

InChI Key |

CQXJYTYXSDPYCB-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)NC2=O)OC |

Other CAS No. |

4667-74-7 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione has been investigated for its potential therapeutic applications, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity:

Research indicates that isoindole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the phenyl ring of similar compounds have shown enhanced potency against cancer cells. A study demonstrated that certain isoindole derivatives inhibited the growth of breast cancer cells significantly, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits significant inhibition against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects:

There is ongoing research into the anti-inflammatory properties of this compound. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions including:

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: Reduction reactions can produce alcohols or amines using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions .

Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two methoxy groups on isoindole | Anticancer, antimicrobial |

| 2-(4-Acetylphenyl)-4,5-dimethoxy-1H-isoindole | Acetyl group substitution | Enhanced anticancer activity |

| 2-(3-Chlorophenyl)-4,5-dimethoxy-1H-isoindole | Chlorophenyl group addition | Antimicrobial properties |

Case Study 1: Anticancer Potential

A study published in Molecular Cancer Therapeutics investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Antibiotics evaluated the antimicrobial properties of various isoindole derivatives including this compound. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione with structurally related isoindole-1,3-dione derivatives, focusing on substituent effects, synthesis methods, physicochemical properties, and spectral characteristics.

Structural and Substituent Variations

Physicochemical Properties

*Predicted based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.